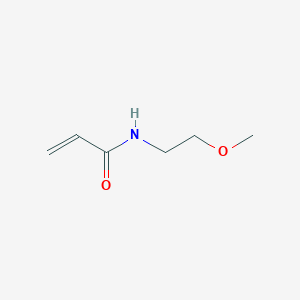

N-(2-methoxyethyl)acrylamide

CAS No.: 81666-02-6

Cat. No.: VC8001809

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81666-02-6 |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | N-(2-methoxyethyl)prop-2-enamide |

| Standard InChI | InChI=1S/C6H11NO2/c1-3-6(8)7-4-5-9-2/h3H,1,4-5H2,2H3,(H,7,8) |

| Standard InChI Key | KIHJKWNSLAKEPK-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)C=C |

| Canonical SMILES | COCCNC(=O)C=C |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

MOEAm is systematically named N,N-bis(2-methoxyethyl)prop-2-enamide under IUPAC guidelines . Its structure comprises an acrylamide core substituted with two 2-methoxyethyl groups, as depicted by the SMILES notation COCCN(CCOC)C(=O)C=C . The presence of ether linkages and the amide functional group confers amphiphilic characteristics, facilitating interactions with both polar and nonpolar solvents.

Spectroscopic and Computational Data

Synthesis and Polymerization Kinetics

Conventional Radical Polymerization

MOEAm undergoes free-radical polymerization to form poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm), a process optimized for controlled molecular weight and dispersity. Studies demonstrate that PMOEAm synthesized via this method exhibits a lower critical solution temperature (LCST) between 25–50°C, dependent on chain length and concentration .

Group-Transfer Polymerization (GTP)

GTP using silylketene acetal initiators enables living polymerization of MOEAm, yielding well-defined block copolymers. For example, PMOEAm-b-poly(N,N-dimethylacrylamide) (PDMAm) block copolymers exhibit sharp phase transitions due to the contrast in hydrophilicity between segments . Kinetic analyses reveal a propagation rate constant () of at 25°C, underscoring the efficiency of GTP for this monomer .

Table 1: Monomer Reactivity Ratios for MOEAm Copolymerization

| Comonomer | |||

|---|---|---|---|

| 2-Methacryloyloxyethyl phosphorylcholine (MPC) | 0.53 | 2.21 | 1.17 |

| N,N-Dimethylacrylamide (DMAm) | 0.48 | 1.95 | 0.94 |

The reactivity ratio product () near 1.0 indicates a statistical copolymerization tendency, enabling precise control over monomer sequence distribution .

Thermoresponsive Behavior and Self-Assembly

Cloud Point Temperature (TcpT_{\text{cp}}Tcp)

PMOEAm exhibits a tunable inversely correlated with its degree of polymerization (DP). For instance, PMOEAm with DP = 50 has a of 32°C, while DP = 100 lowers the to 18°C . This dependency arises from enhanced hydrophobic interactions in longer polymer chains, promoting aggregation at lower temperatures.

Micellization and Critical Aggregation Concentration (CAC)

Copolymers containing 6 mol% MPC form micelles in aqueous solution with a hydrodynamic radius () of 96.9 nm and a CAC of 0.0082 g/L . NMR relaxation measurements confirm restricted mobility of methoxyethyl protons in the micellar core, validating the self-assembly mechanism .

Applications in Smart Materials

Drug Delivery Systems

PMOEAm-b-PDMAm block copolymers load hydrophobic drugs (e.g., paclitaxel) into micellar cores, achieving sustained release profiles over 72 hours . The thermoresponsive shell ensures rapid drug expulsion above , enabling stimuli-triggered delivery.

Tissue Engineering Scaffolds

Statistical copolymers of MOEAm and MPC resist protein fouling due to the phosphorylcholine group’s antifouling properties . These materials support fibroblast adhesion and proliferation at 37°C, making them ideal for dynamic cell culture substrates.

Future Directions

Ongoing research aims to exploit MOEAm’s tunable LCST for injectable hydrogels and biosensors. Advances in RAFT polymerization could further enhance control over copolymer architecture, enabling next-generation smart materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume